REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]([C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:9]2[O:15][CH2:16][O:17][C:8]=2[CH:7]=1)=[O:5].C(Cl)Cl.[Cl-].[NH4+]>CO>[CH2:16]1[O:17][C:8]2[C:9](=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:6]([CH:4]([OH:5])[CH3:3])[CH:7]=2)[O:15]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
external cooling with an ice bath
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 400 mL CH2Cl2 or EtOAc (the product
|
Type
|
FILTRATION
|
Details
|
can be collected by filtration
|
Type
|
WASH
|
Details
|
washed at this point, but it
|
Type
|
CUSTOM
|
Details
|
this results in a yield of only ˜60%)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified from the main byproduct
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in a minimum volume of CH2Cl2 or THF(˜175 ml)
|
Type
|
CUSTOM
|
Details
|
precipitating it by slowly adding hexane (1000 ml)
|
Type
|
STIRRING
|
Details
|
while stirring (yield 51 g; 80% overall)
|
Type
|
CUSTOM
|
Details
|
It can also be recrystallized (e.g., toluene-hexane)
|
Name
|
|
Type
|
|
Smiles
|
C1OC2=CC(=C(C=C2O1)C(C)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |